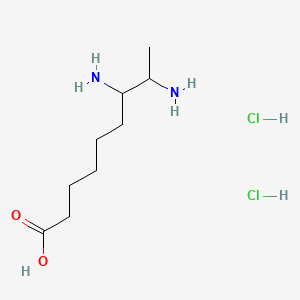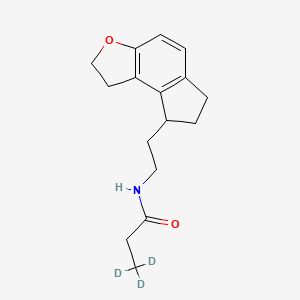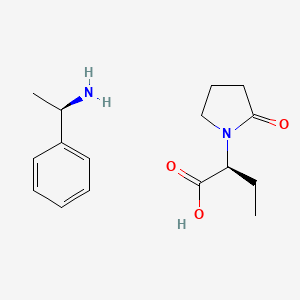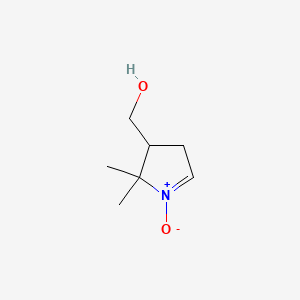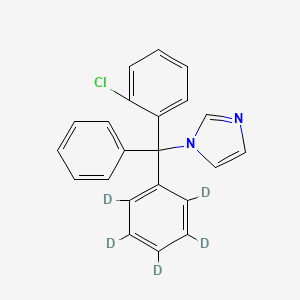
Clotrimazole-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clotrimazole-d5 is a deuterium-labeled version of clotrimazole, an imidazole derivative known for its antifungal properties. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of clotrimazole without altering its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clotrimazole-d5 involves the deuteration of clotrimazole. This process typically starts with the preparation of deuterated benzyl chloride, which is then reacted with imidazole under specific conditions to form this compound. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Deuterated Benzyl Chloride Preparation: Benzyl chloride is treated with deuterium gas in the presence of a palladium catalyst to replace hydrogen atoms with deuterium.
Formation of this compound: The deuterated benzyl chloride is then reacted with imidazole in a solvent like deuterated chloroform, under reflux conditions, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Clotrimazole-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in this compound is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Sodium hydroxide, ammonia; reactions often carried out in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds with various functional groups.
Scientific Research Applications
Clotrimazole-d5 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking in various studies. Its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of clotrimazole in biological systems.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of clotrimazole in the body.
Drug Development: Utilized as an internal standard in mass spectrometry for the quantification of clotrimazole in pharmaceutical formulations.
Biological Studies: Employed in research on antifungal mechanisms and the inhibition of cytochrome P450 enzymes.
Industrial Applications: Used in the development of antifungal coatings and treatments for various materials.
Mechanism of Action
Clotrimazole-d5 exerts its effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell lysis and death. The compound targets the cytochrome P450 enzyme, specifically lanosterol 14α-demethylase, which is essential for ergosterol synthesis .
Comparison with Similar Compounds
Clotrimazole-d5 can be compared with other deuterium-labeled antifungal agents and imidazole derivatives:
Ketoconazole-d5: Another deuterium-labeled antifungal, similar in structure but with different pharmacokinetic properties.
Miconazole-d5: Shares the imidazole ring but differs in its side chain structure and spectrum of antifungal activity.
Fluconazole-d5: A triazole derivative with a broader spectrum of activity and different metabolic pathways.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies without altering the compound’s biological activity. This makes it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,3D,4D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPBHJOKIVQEB-MBRJKSRSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)

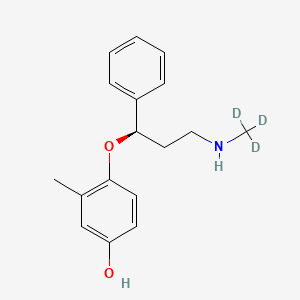
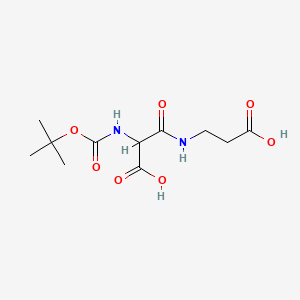
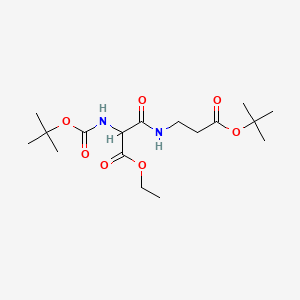
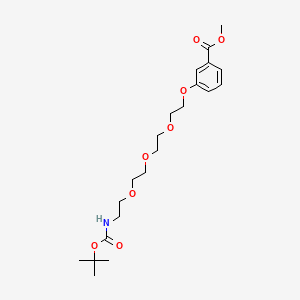
![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate](/img/structure/B562909.png)
